Cas no 2172212-30-3 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-4-methoxypiperidine-4-carboxylic acid)

1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-4-methoxypiperidine-4-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a sterically hindered 2-methylbutanoyl moiety and a 4-methoxypiperidine-4-carboxylic acid group, offering unique conformational constraints for peptide backbone modification. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis protocols, allowing selective deprotection under mild basic conditions. The methoxy-substituted piperidine ring enhances solubility and introduces potential hydrogen-bonding interactions, making it valuable for designing peptidomimetics or constrained analogs. This derivative is particularly useful in medicinal chemistry for probing structure-activity relationships or improving metabolic stability in peptide-based drug discovery.
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-4-methoxypiperidine-4-carboxylic acid structure
2172212-30-3 structure
Product Name:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-4-methoxypiperidine-4-carboxylic acid
CAS No:2172212-30-3
MF:C27H32N2O6
MW:480.552787780762
CID:6415290
PubChem ID:165878830
Update Time:2025-06-08

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-4-methoxypiperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-4-methoxypiperidine-4-carboxylic acid
    • EN300-1521686
    • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-4-methoxypiperidine-4-carboxylic acid
    • 2172212-30-3
    • Inchi: 1S/C27H32N2O6/c1-4-26(2,23(30)29-15-13-27(34-3,14-16-29)24(31)32)28-25(33)35-17-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,22H,4,13-17H2,1-3H3,(H,28,33)(H,31,32)
    • InChI Key: NVDCSTTUSSWRRD-UHFFFAOYSA-N
    • SMILES: O(C)C1(C(=O)O)CCN(C(C(C)(CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1

Computed Properties

  • Exact Mass: 480.22603674g/mol
  • Monoisotopic Mass: 480.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 773
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 105Ų

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-4-methoxypiperidine-4-carboxylic acid Pricemore >>

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Additional information on 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-4-methoxypiperidine-4-carboxylic acid

Introduction to 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-4-methoxypiperidine-4-carboxylic acid (CAS No. 2172212-30-3)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-4-methoxypiperidine-4-carboxylic acid, identified by its CAS number 2172212-30-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine core, a fluorenylmethoxycarbonyl (Fmoc) group, and an amide linkage. The presence of these functional groups not only imparts unique chemical properties but also opens up diverse possibilities for its application in drug discovery and development.

The piperidine moiety is a well-known pharmacophore in medicinal chemistry, frequently incorporated into drug molecules due to its ability to enhance bioavailability and metabolic stability. Piperidine derivatives have been extensively studied for their potential in treating various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. The specific substitution pattern in this compound, particularly the 4-methoxypiperidine ring, further tailors its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further investigation.

The fluorenylmethoxycarbonyl (Fmoc) group is another critical feature of this compound. Fmoc is widely used in peptide synthesis as an protecting group for amino acids during solid-phase peptide manufacturing. Beyond its role in peptide chemistry, the Fmoc moiety has also been explored in the development of novel drug candidates due to its stability and ease of removal under specific conditions. In this context, the {(9H-fluoren-9-yl)methoxycarbonyl}amino part of the compound suggests a potential application in the synthesis of peptidomimetics or other bioactive molecules where Fmoc serves as a handle for further chemical modifications.

The amide bond connecting the 2-methylbutanoyl group and the piperidine ring contributes to the compound's overall solubility and reactivity. Amides are ubiquitous in biological systems and are known for their role as intermediates in many metabolic pathways. The specific arrangement of atoms in this amide linkage may influence the compound's interactions with biological targets, making it an interesting subject for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of such compounds with biological targets. The structural features of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-4-methoxypiperidine-4-carboxylic acid (CAS No. 2172212-30-3) suggest potential applications in targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or proteases. These enzymes are often implicated in conditions like arthritis, cancer, and autoimmune diseases.

In addition to its potential as a lead compound for drug development, this molecule may also serve as an intermediate in the synthesis of more complex derivatives. The versatility of its functional groups allows for modifications that could enhance its pharmacological properties or improve its bioavailability. For instance, further derivatization could involve replacing the Fmoc group with other protecting groups or introducing additional substituents to fine-tune its binding characteristics.

The synthesis of such complex molecules often requires multi-step organic reactions, employing techniques such as peptide coupling, nucleophilic substitution, and protection-deprotection strategies. The use of advanced synthetic methodologies ensures high yields and purity, which are crucial for subsequent biological evaluation. Researchers may also explore green chemistry approaches to minimize waste and improve sustainability in the synthesis process.

Evaluation of the pharmacological activity of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-4-methoxypiperidine-4-carboxylic acid (CAS No. 2172212-30-3) typically involves both in vitro and in vivo studies. In vitro assays can provide initial insights into its interaction with target enzymes or receptors, while animal models help assess its efficacy and safety profiles. These studies are essential for determining whether the compound warrants further development into a clinical candidate.

The growing interest in peptidomimetics has spurred research into alternative scaffolds that mimic peptides while avoiding their limitations, such as poor oral bioavailability or susceptibility to enzymatic degradation. The unique structural features of this compound make it a valuable candidate for exploring novel peptidomimetic designs. By leveraging computational tools to predict optimal substitutions and modifications, researchers can accelerate the discovery process and identify promising candidates more efficiently.

Collaborations between academic institutions and pharmaceutical companies are increasingly common in modern drug discovery efforts. Such partnerships facilitate access to expertise, resources, and infrastructure necessary for comprehensive characterization of compounds like 1-2-(({9H-fluoren}-9-ylmethoxy carbonyl) amino)-2-methylbutanoyl -4 -meth oxypiperidine -4-carboxylic acid (CAS No. 2172212 -30 -3). These collaborations enable rapid translation of laboratory findings into preclinical studies, expediting the path toward potential therapeutic applications.

The regulatory landscape for new drug candidates continues to evolve, with increasing emphasis on sustainability and efficiency throughout the drug development process. Innovations in synthetic chemistry and biocatalysis are playing a crucial role in meeting these challenges by enabling more streamlined production methods and reducing environmental impact.

Future directions for research on this compound may include exploring its role as a scaffold for next-generation therapeutics or investigating novel synthetic pathways that enhance scalability and cost-effectiveness. As our understanding of biological systems grows more sophisticated, so too does our ability to design molecules that interact with precision at the molecular level.

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